molecular formula C11H16ClNO4 B1522895 2-Amino-4,5-diethoxybenzoic acid hydrochloride CAS No. 1258641-18-7

2-Amino-4,5-diethoxybenzoic acid hydrochloride

Cat. No.: B1522895
CAS No.: 1258641-18-7
M. Wt: 261.7 g/mol
InChI Key: CDPLSLZEVHETNS-UHFFFAOYSA-N
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Description

2-Amino-4,5-diethoxybenzoic acid hydrochloride is a substituted benzoic acid derivative featuring amino and diethoxy functional groups at positions 2, 4, and 5 of the aromatic ring, respectively. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmaceutical and synthetic applications. This compound is structurally related to intermediates used in drug development, such as Erlotinib impurities, where alkoxy substitutions are critical for modulating pharmacokinetic properties .

Properties

IUPAC Name

2-amino-4,5-diethoxybenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-3-15-9-5-7(11(13)14)8(12)6-10(9)16-4-2;/h5-6H,3-4,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPLSLZEVHETNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)O)N)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258641-18-7
Record name Benzoic acid, 2-amino-4,5-diethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258641-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanism of Action

Biochemical Pathways

It is known to be used in organic synthesis, suggesting that it may participate in various biochemical reactions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is soluble in methanol and water, suggesting that its action could be influenced by the solvent environment. It is also sensitive to oxidation and light, indicating that these environmental factors could affect its stability and efficacy.

Biological Activity

2-Amino-4,5-diethoxybenzoic acid hydrochloride, also known as 4,5-diethoxy-anthranilic acid hydrochloride, is a chemical compound notable for its unique structure and biological properties. This compound features a benzene ring substituted with two ethoxy groups, an amino group, and a carboxylic acid group, making it a subject of interest in pharmaceutical and biochemical research.

  • Molecular Formula : C₁₄H₁₉ClN₂O₄
  • Molecular Weight : Approximately 261.7 g/mol
  • Appearance : Solid at room temperature

Antitumor Properties

Research indicates that this compound exhibits potent antitumor activity. Its mechanism of action involves the inhibition of tumor cell growth through effects on cellular proliferation and apoptosis pathways. Studies have shown that this compound can significantly reduce the viability of various cancer cell lines.

The biological activity of this compound may be attributed to:

  • Inhibition of Cell Proliferation : It interferes with the cell cycle, leading to reduced cell division.
  • Induction of Apoptosis : It promotes programmed cell death in malignant cells.
  • Impact on Biochemical Pathways : The compound may alter key signaling pathways involved in cancer progression.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
2-Amino-4,5-dimethoxybenzoic acidC₁₃H₁₅N₂O₄Contains methoxy groups instead of ethoxy
2-Amino-3-methylbenzoic acidC₉H₉N₂O₂Lacks ethoxy groups; simpler structure
3-Amino-4-hydroxybenzoic acidC₇H₉N₃O₃Hydroxy group instead of ethoxy; different reactivity
4-Amino-3-methylbenzoic acidC₉H₉N₂O₂Similar amino group but different positioning

The unique combination of two ethoxy groups in this compound distinguishes it from these analogs, contributing to its specific biological activities.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study conducted on various tumor cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 10 to 30 µM across different cancer types.
  • Combination Therapy Potential :
    • Interaction studies suggest that this compound may exhibit synergistic effects when used in combination with other chemotherapeutic agents. This could enhance its efficacy in clinical applications for cancer treatment.
  • Mechanistic Insights :
    • Further investigations into the molecular targets of this compound revealed its potential to modulate pathways involved in oxidative stress and inflammation, which are critical in tumor biology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs differ in substituent type, position, and salt formation:

  • 2-Amino-4,5-dimethoxybenzoic acid methyl ester (SC-35407): Contains methoxy groups (smaller than ethoxy) at positions 4 and 5, with a methyl ester instead of a carboxylic acid. The reduced steric bulk of methoxy groups may lower lipophilicity compared to diethoxy derivatives .
  • Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride (Erlotinib Impurity 7 HCl): Features extended alkoxy chains (methoxyethoxy), increasing molecular weight (349.81 g/mol) and likely enhancing solubility in organic solvents .
Table 1: Comparative Properties of Selected Analogs
Compound Substituents Molecular Weight (g/mol) Key Applications/Effects
2-Amino-4,5-diethoxybenzoic acid HCl -OCH2CH3 at C4, C5 Not explicitly reported Pharmaceutical intermediate
2-Amino-4,5-dimethoxybenzoic acid methyl ester -OCH3 at C4, C5; ester Not reported Synthetic building block
2-Amino-4,5-dimethylbenzoic acid HCl -CH3 at C4, C5 Not reported Research in crystal engineering
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate HCl -OCH2CH2OCH3 at C4, C5 349.81 Erlotinib synthesis

Physicochemical Properties

  • Solubility and pKa: The hydrochloride salt form of 2-amino-4,5-diethoxybenzoic acid improves aqueous solubility compared to its free acid. Analogous compounds like 2-amino-4,5-dimethylphenol hydrochloride exhibit pKa values influenced by substituent electronegativity, with phenolic hydroxyl groups showing higher acidity (pKa ~9.93) compared to carboxylic acids .
  • IR Spectral Signatures: In diclofenac co-crystal studies, carboxylate IR peaks (1670–1695 cm⁻¹) differentiate salts (protonated carboxylic acid) from co-crystals (deprotonated). Similar trends may apply to 2-amino-4,5-diethoxybenzoic acid HCl, where the hydrochloride salt would suppress carboxylate ionization, shifting IR peaks lower .

Key Research Findings and Anomalies

  • Salt vs. Co-Crystal Formation: While nitrogen charge typically dictates salt/co-crystal formation (e.g., 2-aminopyridine forms salts, 2-amino-4,6-dimethylpyrimidine forms co-crystals), exceptions like 2-amino-3,5-dibromopyridine challenge this model, suggesting steric and solvent effects also play roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,5-diethoxybenzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-4,5-diethoxybenzoic acid hydrochloride

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